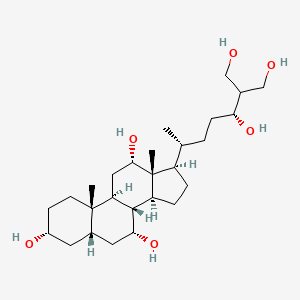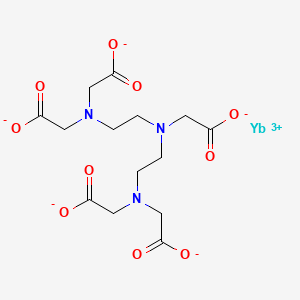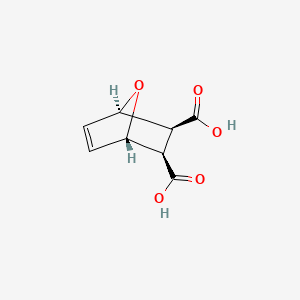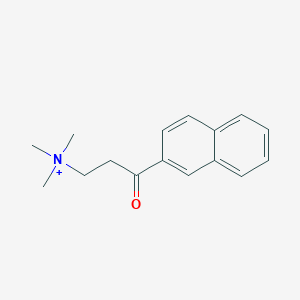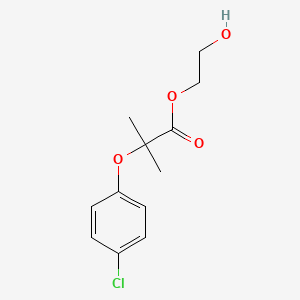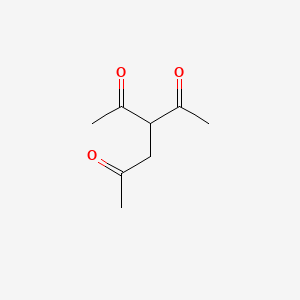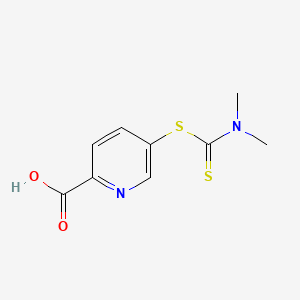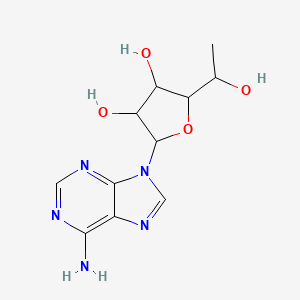
5'(R)-C-Methyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'(R)-C-Methyladenosine is a compound of significant interest in the fields of chemistry and biology It is a derivative of purine, a fundamental component of nucleic acids, and features a deoxyhexofuranosyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5'(R)-C-Methyladenosine typically involves the preparation of 6-deoxyhexofuranose derivatives, which are then coupled with purine bases. One common method involves the use of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a starting material. This compound is treated with triphenylphosphine-diethyl azodicarboxylate to form 5,6-epoxy derivatives, which are subsequently converted to 6-deoxyhexofuranose derivatives using lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of automated synthesis equipment and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5'(R)-C-Methyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Commonly used to reduce double bonds or other reactive groups.
Substitution: Nucleophilic substitution reactions are often employed to introduce different substituents on the purine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
5'(R)-C-Methyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid analogs and potential antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5'(R)-C-Methyladenosine involves its interaction with nucleic acids and enzymes. It can act as an inhibitor or substrate for various enzymes involved in nucleic acid metabolism. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleotide synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
- 9-(6-Deoxyhexofuranosyl)-3,9-dihydro-6H-purin-6-one
- 9-(6-Deoxyhexofuranosyl)-3,9-dihydro-6H-purine-6-thione
Uniqueness
5'(R)-C-Methyladenosine is unique due to its specific structure, which allows it to interact with biological molecules in ways that other similar compounds cannot. Its deoxyhexofuranosyl group provides distinct chemical properties that can be exploited in various applications .
Properties
CAS No. |
29847-43-6 |
|---|---|
Molecular Formula |
C11H15N5O4 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(1-hydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14) |
InChI Key |
DJUZHNZMVHIRPJ-UHFFFAOYSA-N |
SMILES |
CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Key on ui other cas no. |
57237-22-6 35868-16-7 6974-24-9 3253-81-4 |
Synonyms |
9-(6-deoxy-alpha-L-mannofuranosyl)adenine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1201874.png)

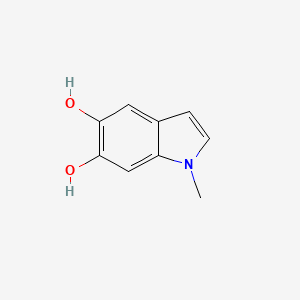
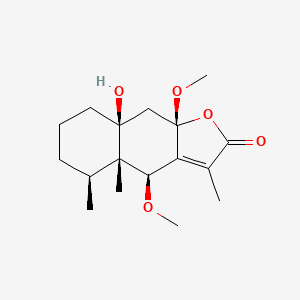
![3-(2-(4-(Bis(4-fluorophenyl)methylene)piperidin-1-yl)ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride](/img/structure/B1201880.png)


